molecular formula C15H29NO2 B8660534 N-(2-Hydroxy-1,1-dimethylethyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide CAS No. 39668-81-0

N-(2-Hydroxy-1,1-dimethylethyl)-2-(isopropyl)-5-methylcyclohexanecarboxamide

Cat. No. B8660534
M. Wt: 255.40 g/mol
InChI Key: OCFYBPMZUITROQ-UHFFFAOYSA-N
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Patent
US04226988

Procedure details

p-Menth-3-oyl chloride (3.0 g.) was reacted with 2-amino-2-methyl-propan-1-ol (3.0 g.) according to the procedure of Example 3. Product N-(1,1-dimethyl-2-hydroxyethyl)-p-menthane-3-carboxamide was obtained as a crystalline solid which was recrystallised from aqueous methanol. M.p. 123°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH3:13])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([C:10](Cl)=[O:11])[CH2:2]1.[NH2:14][C:15]([CH3:19])([CH3:18])[CH2:16][OH:17]>>[CH3:18][C:15]([NH:14][C:10]([CH:3]1[CH:4]([CH:7]([CH3:9])[CH3:8])[CH2:5][CH2:6][CH:1]([CH3:13])[CH2:2]1)=[O:11])([CH3:19])[CH2:16][OH:17]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)C(=O)Cl)C
Name
Quantity
3 g
Type
reactant
Smiles
NC(CO)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CO)(C)NC(=O)C1CC(CCC1C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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